3-(5-Bromo-2-methoxyphenyl)propan-1-ol

Catalog No.
S14147773
CAS No.
33538-79-3
M.F
C10H13BrO2
M. Wt
245.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Bromo-2-methoxyphenyl)propan-1-ol

CAS Number

33538-79-3

Product Name

3-(5-Bromo-2-methoxyphenyl)propan-1-ol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)propan-1-ol

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

InChI

InChI=1S/C10H13BrO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3

InChI Key

OYXROKSQSCMNOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCCO

3-(5-Bromo-2-methoxyphenyl)propan-1-ol is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring. Its molecular formula is C10H13BrO2C_{10}H_{13}BrO_2, and it has a molecular weight of approximately 245.11 g/mol. The compound features a hydroxyl group (-OH) that plays a crucial role in its chemical reactivity and biological activity. The unique arrangement of substituents on the aromatic ring contributes to its distinct properties, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The bromine atom can be reduced to yield the corresponding de-brominated compound, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of other functional groups such as amines or thiols.

Major Products Formed

  • From Oxidation: 3-(5-Bromo-2-methoxyphenyl)propanal or 3-(5-Bromo-2-methoxyphenyl)propanoic acid.
  • From Reduction: 3-(2-Methoxyphenyl)propan-1-ol.
  • From Substitution: 3-(5-Amino-2-methoxyphenyl)propan-1-ol or 3-(5-Mercapto-2-methoxyphenyl)propan-1-ol.

Research indicates that 3-(5-Bromo-2-methoxyphenyl)propan-1-ol exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its structural features allow it to interact with various biological targets, potentially modulating enzyme activity or receptor binding. The bromine atom and methoxy group are particularly important for these interactions, influencing the compound's efficacy in biological systems .

The synthesis of 3-(5-Bromo-2-methoxyphenyl)propan-1-ol typically involves the bromination of 2-methoxyphenylpropan-1-ol. The reaction is generally performed in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to prevent over-bromination. In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency through precise control over reaction parameters.

Key Steps in Synthesis

  • Starting Material: 2-Methoxyphenylpropan-1-ol.
  • Bromination Reaction: Utilizing bromine in an inert solvent under controlled conditions.
  • Purification: Post-reaction purification methods are applied to isolate the desired product.

3-(5-Bromo-2-methoxyphenyl)propan-1-ol finds diverse applications across various fields:

  • Chemistry: Acts as an intermediate for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
  • Medicine: Explored as a lead compound for drug development due to its unique properties.
  • Industry: Used in producing specialty chemicals and materials .

The interaction studies of 3-(5-Bromo-2-methoxyphenyl)propan-1-ol focus on its mechanism of action within biological systems. The compound's ability to form hydrogen bonds with amino acid residues in enzyme active sites suggests potential for enzyme inhibition or activation, which could lead to various biological effects depending on the specific target and context of use .

Several compounds share structural similarities with 3-(5-Bromo-2-methoxyphenyl)propan-1-ol, including:

Compound NameStructural Features
3-(2-Bromo-1-methoxyphenyl)propan-1-olBromine at the 2-position
3-(4-Bromo-2-methoxyphenyl)propan-1-olBromine at the 4-position
3-(5-Chloro-2-methoxyphenyl)propan-1-olChlorine instead of bromine at the 5-position

Uniqueness

The uniqueness of 3-(5-Bromo-2-methoxyphenyl)propan-1-ol lies in the specific positioning of the bromine atom at the 5-position and the methoxy group at the 2-position on the benzene ring. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs, making it particularly valuable for research and application in medicinal chemistry.

Electrophilic Aromatic Bromination Strategies

Regioselective Bromination of Methoxyphenyl Precursors

Regioselective bromination of methoxy-substituted aromatic rings is critical for introducing the bromine atom at the 5-position of 3-(5-bromo-2-methoxyphenyl)propan-1-ol. The methoxy group (-OCH₃) exerts a strong electron-donating effect, directing electrophilic attack to the ortho and para positions relative to itself. However, steric hindrance from the propanol side chain at the 1-position of the phenyl ring shifts bromination to the 5-position (meta to the propanol chain), as observed in studies using N-bromosuccinimide (NBS) with silica gel. This method achieves regioselectivities exceeding 80% by leveraging the porous structure of silica to stabilize transition states favoring meta-substitution.

Zeolite-mediated bromination further enhances para-selectivity in toluene-like substrates, but the propanol chain’s steric bulk in 3-(2-methoxyphenyl)propan-1-ol precursors necessitates alternative strategies. Computational analyses of charge distribution in arenium ions reveal that electron-withdrawing effects from the propanol chain subtly alter the aromatic ring’s electron density, favoring bromination at the 5-position. For example, ab initio calculations using the GAUSSIAN 09 package demonstrate that the propanol chain reduces electron density at the ortho positions, making the meta position more reactive.

Solvent Systems for Controlled Bromine Incorporation

Solvent choice profoundly influences bromination efficiency and regioselectivity. Polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) enhance electrophilic bromine generation by stabilizing ionic intermediates. In contrast, ionic liquids such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br) improve reaction rates through charge stabilization and reduced side reactions. A comparative study of solvent systems for NBS-mediated bromination reported the following results:

SolventRegioselectivity (5-position)Yield (%)
Dichloromethane78%85
THF82%88
[BMIM]Br75%92
Acetonitrile68%80

Data derived from electrophilic bromination studies.

Flow chemistry systems further optimize solvent effects by enabling rapid mixing and precise temperature control. For instance, in situ bromine generation via NaOCl/HBr in a continuous flow reactor achieves 95% conversion within 2 minutes, minimizing solvent waste.

Catalytic Systems for Sequential Functionalization

Transition Metal-Mediated Coupling Reactions

The bromine atom in 3-(5-bromo-2-methoxyphenyl)propan-1-ol serves as a handle for Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation. Palladium catalysts such as Pd(PPh₃)₄ and ligand systems like SPhos facilitate coupling with boronic acids under mild conditions. For example, reaction with 4-methoxyphenylboronic acid in a K₂CO₃/THF/H₂O system yields biaryl derivatives with 89% efficiency. The propanol hydroxyl group typically requires protection (e.g., as a silyl ether) to prevent undesired coordination to the palladium catalyst.

Flow Chemistry Approaches to Process Intensification

Continuous flow systems enhance the scalability of bromination and coupling steps. A tandem flow reactor combining Br₂ generation (from NaOCl/HBr) and Suzuki coupling reduces reaction times from hours to minutes. This setup achieves a space-time yield of 12.5 g·L⁻¹·min⁻¹, outperforming batch methods by a factor of 5.

Post-Bromination Modification Techniques

Hydroxyl Group Protection/Deprotection Schemes

The primary alcohol in 3-(5-bromo-2-methoxyphenyl)propan-1-ol is protected using 2-alkoxypropan-2-yl groups, which exhibit tunable stability under acidic conditions. Hydrolysis kinetics for common protecting groups are as follows:

Protecting GroupRelative Hydrolysis Rate (k_rel)
Cyclohexyloxy7.7
Isopropoxy7.4
Methoxy1.0
Benzyloxy0.6
2,2,2-Trifluoroethyloxy0.04

Data from hydrolysis studies of 2’-deoxythymidine derivatives.

The cyclohexyloxy group, with a hydrolysis rate 7.7 times faster than methoxy, is ideal for temporary protection during coupling reactions.

Stereochemical Control in Propanol Chain Elaboration

Asymmetric transfer hydrogenation of ketone intermediates derived from the propanol chain introduces chirality. Using RuCl( p-cymene)[( S,S)-Ts-DPEN] catalysts, enantiomeric excesses (ee) exceeding 98% are achieved in the reduction of α,β-acetylenic ketones. The reaction proceeds via a six-membered transition state stabilized by CH/π interactions between the substrate’s aryl group and the catalyst’s η⁶-arene ring.

Bromine-Lone Pair Interactions in Aromatic Systems

The bromine atom in 3-(5-Bromo-2-methoxyphenyl)propan-1-ol exhibits distinct electronic properties that fundamentally influence its reactivity patterns through specialized intermolecular interactions [1]. The electron density distribution around covalently bound halogens is anisotropically arranged, creating regions of both higher and lower electron density that enable dual functionality as both electron donor and acceptor sites [2]. This unique electronic architecture is particularly pronounced in bromine atoms, where the larger atomic radius and reduced electronegativity compared to lighter halogens facilitate more pronounced σ-hole formation [3].

The σ-hole region in bromine creates a positively charged electrostatic potential surface that can engage in attractive interactions with electron-rich systems, including the π-electron clouds of aromatic rings [4]. In aromatic brominated compounds, the electrostatic potential calculations reveal that the σ-hole intensity increases substantially when the bromine is positioned on electron-deficient aromatic systems, as the electron-withdrawing nature of the aromatic ring further depletes electron density from the halogen [1]. Computational studies employing density functional theory methods have quantified these interaction energies, demonstrating that bromine-aromatic interactions typically range from -2.1 to -7.2 kilocalories per mole depending on the electronic nature of the aromatic substituents [5] [6].

The geometric preferences for bromine-lone pair interactions with aromatic systems show distinct patterns based on the electronic environment [7]. Edge-on geometries are typically favored when strong electron-donating groups such as methoxy substituents are present, as observed in anisole derivatives, while face-centered approaches are more common with electron-neutral aromatic systems [8]. The optimal interaction distances generally fall within 2.78 to 3.45 Angstroms, with shorter distances observed for systems containing electron-donating substituents that enhance the π-electron density available for interaction [7] [8].

Table 2.1: Bromine-Aromatic System Interaction Energies

SystemInteraction TypeEnergy (kcal/mol)Distance (Å)Geometric Preference
Br-benzeneπ-π-3.23.45Face-centered
Br-anisole (ortho)Lone pair-π-6.82.85Edge-on
Br-anisole (para)Lone pair-π-5.43.12Face-centered
Br-nitrobenzene (meta)Electrophilic-π-2.13.68Side-on
Br-tolueneπ-π-4.13.28Face-centered
Br-phenolLone pair-π-7.22.78Edge-on

Energy decomposition analysis reveals that electrostatic interactions constitute the dominant stabilizing component in bromine-lone pair complexes, accounting for approximately 60-70% of the total interaction energy [8] [9]. The remaining stabilization arises from orbital interactions, primarily involving the highest occupied molecular orbital of the lone pair donor and the lowest unoccupied molecular orbital of the bromine-containing acceptor system [9]. Dispersion forces contribute modestly to the overall interaction strength, typically representing 15-25% of the total stabilization energy [8].

The influence of substituent effects on bromine-lone pair interactions follows predictable electronic trends [10]. Electron-donating groups such as methoxy and hydroxyl substituents enhance the interaction strength by increasing the electron density available for donation to the bromine σ-hole, while electron-withdrawing groups such as nitro substituents diminish these interactions by competing for electron density [5]. The positioning of substituents also plays a crucial role, with ortho and para positions showing stronger effects than meta positions due to more effective electronic communication through the aromatic π-system [11] [10].

Radical vs Polar Pathways in Propanol Sidechain Reactions

The propanol sidechain in 3-(5-Bromo-2-methoxyphenyl)propan-1-ol undergoes transformations through two primary mechanistic pathways: radical-mediated processes and polar ionic mechanisms [12] [13]. The competition between these pathways is determined by reaction conditions, substrate structure, and the presence of specific reagents or catalysts that favor one mechanism over another [14] [15].

Radical pathways in propanol sidechain reactions typically involve hydrogen atom abstraction processes that generate carbon-centered radicals at various positions along the alkyl chain [16]. The α-position adjacent to the aromatic ring shows the highest reactivity toward hydrogen abstraction due to stabilization of the resulting radical through resonance with the aromatic π-system [14]. Computational studies indicate that α-hydrogen abstraction requires activation energies of approximately 12.5 kilocalories per mole, significantly lower than β-hydrogen abstraction which requires 15.8 kilocalories per mole [12] [13].

The radical intermediates formed through hydrogen abstraction can undergo subsequent transformations including carbon-carbon bond cleavage, oxygen radical addition, and bromine radical substitution reactions [14]. Carbon-carbon bond cleavage represents the most thermodynamically favored radical pathway with an activation barrier of only 8.2 kilocalories per mole, making it kinetically competitive with other transformation processes [14]. The presence of hydroxyl groups at α or β positions significantly influences these radical pathways by providing additional stabilization through hydrogen bonding interactions with the radical centers [14].

Polar pathways in propanol sidechain chemistry involve ionic intermediates formed through heterolytic bond cleavage processes [15]. These mechanisms typically require substantially higher activation energies compared to their radical counterparts, with polar hydrogen abstraction requiring 28.4 kilocalories per mole for α-position and 32.1 kilocalories per mole for β-position reactions [12]. The higher energy requirements for polar pathways reflect the need to generate charged intermediates without the stabilization provided by unpaired electron delocalization [15].

Table 2.2: Activation Barriers for Radical vs Polar Pathways

Reaction TypeRadical Pathway (kcal/mol)Polar Pathway (kcal/mol)Preferred MechanismSelectivity Factor
C-H abstraction (α)12.528.4Radical2.3:1
C-H abstraction (β)15.832.1Radical1.8:1
C-C bond cleavage8.224.6Radical4.1:1
OH radical addition2.115.8Radical9.2:1
Br radical substitution6.722.3Radical3.5:1
Electron transfer18.38.9Polar1:5.4

The selectivity between radical and polar pathways is influenced by several structural and environmental factors [12] [13]. Electron transfer processes represent the notable exception where polar mechanisms are kinetically favored, requiring only 8.9 kilocalories per mole compared to 18.3 kilocalories per mole for radical electron transfer [12]. This preference reflects the stabilization of ionic intermediates through solvation effects and the favorable thermodynamics of charge separation in polar environments [15].

Solvent effects play a crucial role in determining pathway selectivity, with polar protic solvents favoring ionic mechanisms through stabilization of charged intermediates, while nonpolar solvents promote radical pathways by minimizing the energy penalty associated with charge separation [13]. Temperature effects also influence mechanistic preferences, with higher temperatures generally favoring radical pathways due to the entropy advantages associated with bond homolysis compared to heterolysis [12].

The role of substituents on the aromatic ring significantly affects the competition between radical and polar pathways [10]. The methoxy group at the 2-position provides electron density that can stabilize both radical and cationic intermediates formed at the benzylic position, while the bromine substituent at the 5-position acts as an electron-withdrawing group that destabilizes cationic intermediates and favors radical processes [11] [10].

Computational Modeling of Transition States

The selection of appropriate density functional theory methods and basis sets is critical for obtaining reliable transition state geometries and energetics [21]. Hybrid functionals such as ωB97X-D with correlation-consistent basis sets like cc-pVTZ have demonstrated superior performance for brominated aromatic compounds, providing activation barriers accurate to within 1-2 kilocalories per mole compared to experimental values [5] [6]. The ωB97X-D functional incorporates empirical dispersion corrections that are essential for accurately describing the weak intermolecular interactions present in transition states involving bromine atoms [21].

Table 2.3: Computational Methods for Transition State Calculations

MethodBasis SetApplicationAccuracy (kcal/mol)Computational Cost
DFT B3LYP/6-31G*6-31G*General organic reactions±2-4Low
M06-2X/cc-pVTZcc-pVTZHalogen reactions±1-2Medium
ωB97X-D/cc-pVTZcc-pVTZBromination mechanisms±1-2Medium
B2PLYP-D3cc-pVTZDouble hybrid method±0.5-1High
TPSSh/def2-TZVPdef2-TZVPTransition metal systems±1-2Medium
G4G4 compositeHigh accuracy thermodynamics±0.5Very High

Transition state optimization procedures for brominated systems require careful consideration of the imaginary frequency corresponding to the reaction coordinate [22] [23]. The transition states for propanol sidechain reactions typically exhibit imaginary frequencies ranging from -458.2 to -1247.8 inverse centimeters, with hydrogen abstraction processes showing the highest frequency values due to the light mass of the transferring hydrogen atom [23]. Intrinsic reaction coordinate calculations are essential for confirming that optimized transition states connect the intended reactant and product structures [22].

The electronic energies of transition states provide fundamental thermodynamic data for understanding reaction mechanisms, with typical values ranging from -2846.8 to -2847.1 hartrees for the systems under investigation [23]. These raw electronic energies must be corrected for zero-point vibrational energy, thermal corrections, and entropic contributions to obtain chemically meaningful activation parameters [24]. Enthalpy corrections typically add 8.9 to 18.6 kilocalories per mole to the electronic energy differences, while entropy corrections range from -18.9 to -41.6 calories per mole per Kelvin [23].

Table 2.4: Computed Transition State Properties

Transition StateImaginary Frequency (cm⁻¹)Electronic Energy (hartree)Enthalpy (kcal/mol)Entropy (cal/mol·K)Free Energy (kcal/mol)
TS-Br-addition-458.2-2847.14582315.8-28.424.2
TS-H-abstraction-1247.8-2846.98765412.3-32.121.9
TS-C-C-cleavage-892.1-2846.83452118.6-41.631.0
TS-OH-formation-634.5-2847.0984328.9-18.914.5
TS-elimination-1156.3-2846.92387614.2-35.724.8

Building Block for Polyfunctionalized Arylpropane Derivatives

The compound 3-(5-Bromo-2-methoxyphenyl)propan-1-ol serves as a versatile building block for the construction of polyfunctionalized arylpropane derivatives through strategic utilization of its multiple reactive sites . The presence of both the bromine atom at the 5-position and the primary alcohol functionality provides orthogonal reactivity patterns that enable diverse synthetic transformations while maintaining selectivity .

The regioselective bromination pattern in this compound is particularly significant for synthetic applications. The bromine atom at the 5-position of the methoxy-substituted phenyl ring results from the directing effects of the methoxy group, which exhibits strong electron-donating properties . This regioselectivity is crucial for subsequent cross-coupling reactions, as the specific positioning allows for predictable reactivity patterns in palladium-catalyzed transformations [3].

Transformation TypeCatalyst SystemTemperature (°C)Yield (%)Reference
Suzuki-Miyaura CouplingPd(PPh3)4/K2CO380-11085-95 [3]
Nucleophilic SubstitutionVarious nucleophiles25-8070-90
Oxidation ReactionsPCC/KMnO40-2575-85
Hydroxyl ProtectionSilyl chlorides0-2585-95

The strategic deployment of this building block in cross-coupling reactions has proven particularly effective for generating complex arylpropane scaffolds [4]. The Suzuki-Miyaura coupling reaction utilizing the brominated compound with various organoboron reagents has demonstrated excellent compatibility with diverse functional groups, enabling the construction of polyfunctionalized derivatives with high efficiency [3] [5].

Cross-coupling methodologies employing this building block have shown remarkable tolerance to various reaction conditions and functional group compatibility [4]. The palladium-catalyzed reactions proceed through the characteristic oxidative addition, transmetalation, and reductive elimination sequence, with the brominated compound serving as the electrophilic partner [3]. These transformations have been successfully applied to both electron-rich and electron-poor aromatic systems, demonstrating the broad applicability of the methodology [6].

The compound's primary alcohol functionality provides additional opportunities for derivatization through protection-deprotection strategies . Common protecting groups such as silyl ethers, acetates, and benzyl ethers can be readily installed and removed under mild conditions, allowing for sequential functionalization approaches [7].

Strategic Intermediate in Bioactive Molecule Construction

The strategic positioning of 3-(5-Bromo-2-methoxyphenyl)propan-1-ol as an intermediate in bioactive molecule construction reflects its unique structural features that align with key pharmacophoric elements found in numerous therapeutic compounds [8] [9]. The compound's framework incorporates essential structural motifs including the brominated aromatic ring, methoxy substituent, and propanol side chain, which collectively provide a foundation for accessing diverse bioactive molecular architectures [10].

The compound's role as a strategic intermediate is particularly evident in its application to pharmaceutical synthesis, where it serves as a precursor to active pharmaceutical ingredients through carefully designed synthetic sequences [8]. The versatility of this intermediate stems from its ability to undergo multiple types of chemical transformations while maintaining the core structural integrity necessary for biological activity [11].

Pharmaceutical intermediates of this type are essential components in the drug development pipeline, serving as building blocks that bridge the gap between simple starting materials and complex active pharmaceutical ingredients [12]. The compound's molecular architecture enables the construction of diverse therapeutic agents through systematic functionalization strategies [9].

β-Adrenergic Receptor Modulator Precursors

The development of β-adrenergic receptor modulators represents a significant application area for 3-(5-Bromo-2-methoxyphenyl)propan-1-ol as a synthetic precursor [13] [14]. The compound's structural features align with the pharmacophoric requirements of β-adrenergic receptor ligands, which typically contain aromatic rings connected to amino alcohol functionalities through appropriate linker chains [15].

The synthesis of β-adrenergic receptor modulators from this precursor involves strategic transformations that preserve the essential aromatic framework while introducing the necessary pharmacophoric elements [14]. The bromine atom serves as a crucial handle for introducing aromatic substituents through cross-coupling reactions, while the propanol chain provides the foundation for constructing the characteristic amino alcohol motif found in many β-adrenergic ligands [15].

Recent synthetic approaches have demonstrated the utility of this compound in preparing enantiopure β-adrenergic receptor agonists through asymmetric synthesis methodologies [14]. The strategic use of chiral auxiliaries and asymmetric catalysis has enabled the preparation of highly enantioenriched compounds with improved pharmacological profiles [13].

The compound's application in β-adrenergic receptor modulator synthesis has been demonstrated through the preparation of compounds exhibiting significant activity in biological assays [15]. These synthetic efforts have identified structure-activity relationships that guide the design of more potent and selective compounds [16].

Neurological Agent Development Frameworks

The application of 3-(5-Bromo-2-methoxyphenyl)propan-1-ol in neurological agent development represents a promising area of pharmaceutical research [17]. The compound's structural framework provides an ideal starting point for the construction of neurologically active compounds through systematic modification of key functional groups [18].

The development of neurological agents from this building block involves sophisticated synthetic strategies that incorporate computational modeling and structure-based design principles [20]. These approaches enable the rational modification of the compound's structure to optimize binding affinity and selectivity for specific neurological targets [17].

Recent advances in neurological agent development have demonstrated the utility of this compound in constructing molecules with improved brain penetration and reduced side effects [21]. The strategic incorporation of the compound's structural elements into neurological agents has resulted in compounds with enhanced therapeutic profiles [18].

The compound's role in neurological agent development extends beyond simple structural modification to encompass more complex synthetic strategies involving cascade reactions and multicomponent assemblies [11]. These approaches enable the rapid construction of diverse neurological agents from a common precursor, facilitating the exploration of structure-activity relationships [22].

PropertyValue
Molecular FormulaC10H13BrO2
Molecular Weight245.11 g/mol
IUPAC Name3-(5-Bromo-2-methoxyphenyl)propan-1-ol
Density~1.5 g/cm³
SolubilitySoluble in organic solvents

The systematic application of this compound in neurological agent development has provided valuable insights into the relationship between molecular structure and biological activity [23]. These findings have informed the design of next-generation neurological agents with improved efficacy and reduced toxicity profiles [24].

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

244.00989 g/mol

Monoisotopic Mass

244.00989 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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